1-(3-Hydroxypyrrolidin-1-yl)pentan-1-one
Description
1-(3-Hydroxypyrrolidin-1-yl)pentan-1-one is a synthetic cathinone derivative characterized by a pentan-1-one backbone substituted with a pyrrolidine ring bearing a hydroxyl group at the 3-position. The hydroxyl group may influence solubility, metabolic stability, and blood-brain barrier penetration compared to non-hydroxylated analogs.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)pentan-1-one |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-9(12)10-6-5-8(11)7-10/h8,11H,2-7H2,1H3 |
InChI Key |
FUNHHVCJQULMQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCC(C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural differences and similarities between 1-(3-Hydroxypyrrolidin-1-yl)pentan-1-one and related compounds:
Pharmacological and Toxicological Profiles
- Mechanism of Action: α-PVP and MDPV act as potent dopamine/norepinephrine reuptake inhibitors, leading to hyperstimulation, tachycardia, and psychosis . However, hydroxylation could enhance metabolic clearance, mitigating toxicity .
- Toxicity: α-PVP is associated with >130 deaths due to cardiotoxicity and violent behavior . MDPV exhibits higher potency than cocaine, with severe neurotoxicity at low doses . No direct toxicity data exist for this compound, but structural analogs suggest risks of agitation, hyperthermia, and cardiovascular strain.
Key Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Metabolism: Hydroxylation of the pyrrolidine ring may facilitate glucuronidation or sulfation, altering elimination pathways compared to non-hydroxylated analogs .
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